molecular formula C12H8FN3O B7572757 2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile

2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile

Cat. No. B7572757
M. Wt: 229.21 g/mol
InChI Key: FEVXWGUAGMTIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile is not fully understood. However, it has been suggested that the compound inhibits the activity of specific enzymes involved in inflammation and tumor growth. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile have been studied extensively. The compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of specific enzymes involved in inflammation and tumor growth. Additionally, 2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile in lab experiments include its high purity and stability, as well as its potential therapeutic applications. However, the compound has limitations in terms of its solubility and toxicity. Careful consideration must be taken when working with 2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile to ensure the safety of researchers and accurate results.

Future Directions

For the study of 2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile include further investigation of its mechanism of action, as well as its potential use in combination therapy for cancer treatment. Additionally, the compound could be studied for its potential use in other therapeutic applications, such as autoimmune diseases and neurological disorders. Further research is needed to fully understand the potential of 2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile in these areas.

Synthesis Methods

The synthesis of 2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with 2-fluorobenzoyl chloride in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride to yield the final product. This method has been optimized to produce high yields of pure 2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile.

Scientific Research Applications

2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties. The compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile has been studied for its potential use as a diagnostic tool for cancer.

properties

IUPAC Name

2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O/c13-10-4-2-1-3-9(10)11-5-6-12(17)16(15-11)8-7-14/h1-6H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVXWGUAGMTIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile

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